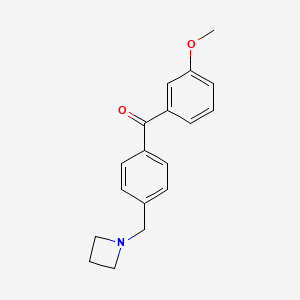

4'-Azetidinomethyl-3-methoxybenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of azetidinone derivatives has been explored in the context of developing antitumor agents. Specifically, a series of 3-phenoxy-1,4-diarylazetidin-2-ones were synthesized and evaluated for their antiproliferative properties . The synthesis involved creating compounds with a trans configuration between the 3-phenoxy and 4-phenyl rings, which was found to be generally optimal for antiproliferative activity. Additionally, prodrugs of these compounds were synthesized, with the alanine amide derivative retaining potency and showing promise for clinical development .

Another study focused on the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones, including both trans and cis isomers . The structural investigation of these compounds was conducted using X-ray diffraction, revealing that they crystallize in a monoclinic system .

Molecular Structure Analysis

The molecular structure of azetidinone derivatives has been analyzed using X-ray crystallography, which indicated the importance of the torsional angle between the phenyl rings for potent antiproliferative activity . The solid-state structure of the synthesized azetidinones was compared with structures found from NMR studies in solution, providing insights into the conformational preferences of these molecules .

Chemical Reactions Analysis

The chemical reactivity of related compounds, such as 3-methoxybenzophenone derivatives, has been studied. For instance, 3-methoxalylchromones were used to synthesize a variety of functionalized 2,4'-dihydroxybenzophenones through a domino Michael/retro-Michael/Mukaiyama-aldol reaction . These reactions are significant for the regioselective synthesis of compounds that could serve as potential UV-filters.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives have been inferred from their biological activities and interactions with biological targets. For example, certain azetidinone derivatives displayed potent antiproliferative activity, with IC50 values in the nanomolar range against breast cancer cells, and were able to disrupt microtubular structures, leading to G2/M arrest and apoptosis . The high lipophilicity of the 3-methoxy-4-phenoxybenzoyl group used for amino protection in oligodeoxyribonucleotide synthesis suggests additional advantages such as milder deprotection conditions .

Propiedades

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-17-5-2-4-16(12-17)18(20)15-8-6-14(7-9-15)13-19-10-3-11-19/h2,4-9,12H,3,10-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMOLMHQUURVHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642787 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Azetidinomethyl-3-methoxybenzophenone | |

CAS RN |

898777-37-2 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.